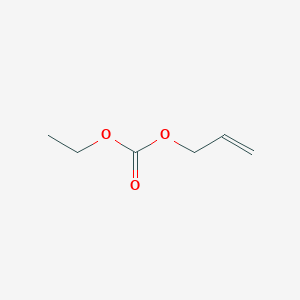

Allylethyl carbonate

説明

特性

IUPAC Name |

ethyl prop-2-enyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-5-9-6(7)8-4-2/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSFCOHRQUBESL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163540 | |

| Record name | Allylethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469-70-1 | |

| Record name | Allylethyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001469701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl Ethyl Carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Allyl Ethyl Carbonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl ethyl carbonate (AEC) is a versatile organic compound with significant applications in organic synthesis and materials science. This guide provides an in-depth overview of its chemical structure, physicochemical properties, and key applications, with a focus on its role as a protecting group and as an electrolyte additive in lithium-ion batteries. Detailed experimental protocols for its use and relevant reaction mechanisms are presented, supplemented by visualizations to facilitate understanding.

Chemical Structure and Properties

Allyl ethyl carbonate is the ester of allyl alcohol and ethyl chloroformate. Its structure features a terminal alkene group and a carbonate functional group, which impart its characteristic reactivity.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of allyl ethyl carbonate is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | Ethyl prop-2-en-1-yl carbonate | [1] |

| Synonyms | Carbonic acid allyl ethyl ester | [2][3][4] |

| CAS Number | 1469-70-1 | [2][3][5] |

| Molecular Formula | C₆H₁₀O₃ | [2][5][6] |

| Molecular Weight | 130.14 g/mol | [2][5][6] |

| Appearance | Colorless to almost colorless clear liquid | [3][4][7] |

| Purity | >97.0% (GC) | [3][4][7] |

| Boiling Point | 149 °C | [3][8] |

| Density | 0.99 g/cm³ (at 20°C) | [3] |

| Refractive Index | 1.41 | [3] |

| Flash Point | 46 °C | [3] |

| Solubility | Information not readily available in cited sources. |

Synthesis

A specific, detailed experimental protocol for the synthesis of allyl ethyl carbonate was not found in the publicly available literature reviewed for this guide. However, a general method for the synthesis of allyl carbonates involves the reaction of an alcohol with allyl chloroformate in the presence of a base to neutralize the HCl byproduct.[9]

Applications in Organic Synthesis: The Allyloxycarbonyl (Alloc) Protecting Group

The allyloxycarbonyl (Alloc) group is a valuable protecting group for alcohols and amines in multi-step organic synthesis due to its stability under a range of conditions and its selective removal under mild conditions.[10][11]

Protection of Alcohols

A general procedure for the protection of an alcohol (R-OH) using a reagent like allyl chloroformate is as follows. Note that a specific protocol using allyl ethyl carbonate for this purpose was not found.

Experimental Protocol: General Alcohol Protection with Allyl Chloroformate

-

Dissolve the alcohol (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a base, such as pyridine or triethylamine (1.1 - 1.5 equivalents), to the solution.

-

Cool the reaction mixture to 0 °C.

-

Add allyl chloroformate (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Deprotection of Alloc-Protected Alcohols

The removal of the Alloc group is typically achieved via a palladium(0)-catalyzed reaction, often referred to as a Tsuji-Trost reaction.[12] This method offers high selectivity and is compatible with a wide range of other functional groups.

Experimental Protocol: Deprotection of an Alloc-Protected Alcohol [2][3]

-

Dissolve the Alloc-protected substrate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

-

Add a scavenger, such as phenylsilane (PhSiH₃, 7.0 equivalents), to the solution at 0 °C.[2]

-

Add the palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equivalents).[2]

-

Stir the reaction mixture at 0 °C for 1 hour, or at room temperature until completion is observed by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography.

Logical Workflow for Alloc Protection and Deprotection

Caption: Workflow for the use of the Alloc group in chemical synthesis.

Mechanism of Palladium-Catalyzed Deprotection (Tsuji-Trost Reaction)

Caption: Simplified mechanism of the Tsuji-Trost reaction for Alloc deprotection.

Application in Materials Science: Lithium-Ion Battery Electrolytes

Allyl ethyl carbonate has been investigated as an electrolyte additive to improve the performance of lithium-ion batteries.[1] It can form a stable solid electrolyte interphase (SEI) on the surface of the graphite anode, which suppresses the decomposition of the electrolyte and improves the cycling stability of the battery.[1]

Electrolyte Formulation and Testing Workflow

The general process for formulating and testing a lithium-ion battery electrolyte containing allyl ethyl carbonate is outlined below.

Experimental Protocol: General Electrolyte Preparation and Coin Cell Assembly

-

Solvent and Salt Preparation: In an argon-filled glovebox, dissolve a lithium salt (e.g., LiPF₆) in a mixture of organic carbonate solvents (e.g., ethylene carbonate (EC) and dimethyl carbonate (DMC)) to the desired concentration (e.g., 1.0 M).

-

Additive Incorporation: Add a specific weight percentage of allyl ethyl carbonate to the prepared electrolyte solution and stir until homogeneous.

-

Electrode and Separator Preparation: Prepare the anode (e.g., graphite coated on copper foil) and cathode (e.g., LiCoO₂ coated on aluminum foil) and a microporous polymer separator. Dry all components under vacuum.

-

Coin Cell Assembly: Assemble a coin cell (e.g., CR2032) in the glovebox using the prepared anode, cathode, separator, and the electrolyte containing allyl ethyl carbonate.

-

Electrochemical Testing: Perform electrochemical tests on the assembled coin cell, such as cyclic voltammetry and charge-discharge cycling, to evaluate the effect of the allyl ethyl carbonate additive on the battery's performance.

Workflow for Battery Electrolyte Formulation and Testing

Caption: Workflow for lithium-ion battery electrolyte formulation and testing.

Safety Information

Allyl ethyl carbonate is a flammable liquid and vapor.[3] It causes skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Allyl ethyl carbonate is a valuable compound with established applications in organic synthesis as a precursor to the Alloc protecting group and emerging applications in materials science as a functional additive for lithium-ion battery electrolytes. This guide has provided a comprehensive overview of its properties, along with detailed experimental protocols and mechanistic visualizations to aid researchers and professionals in its effective and safe utilization. Further research into novel applications of this versatile molecule is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. total-synthesis.com [total-synthesis.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. Enantioselective Tsuji Allylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. pall.com [pall.com]

- 10. Allyl Ethers [organic-chemistry.org]

- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 12. Tsuji-Trost Reaction [organic-chemistry.org]

In-Depth Technical Guide to the Synthesis of Allylethyl Carbonate from Allyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing allylethyl carbonate from allyl alcohol. The document details two main methodologies: the transesterification of diethyl carbonate and the reaction of allyl alcohol with ethyl chloroformate. It includes detailed experimental protocols, quantitative data on yields and physical properties, and thorough spectroscopic analysis for the characterization of the final product. The guide is intended to serve as a practical resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, offering a foundational understanding of the synthesis and properties of allylethyl carbonate.

Introduction

Allylethyl carbonate is a valuable bifunctional molecule possessing both an allyl group and a carbonate ester. The reactive allyl moiety allows for a variety of subsequent chemical transformations, including but not limited to, palladium-catalyzed allylic substitutions, thiol-ene additions, and polymerization reactions. The carbonate group can act as a protecting group for alcohols or participate in other nucleophilic substitution reactions. This combination of functionalities makes allylethyl carbonate a versatile building block in organic synthesis, with potential applications in the development of pharmaceuticals, agrochemicals, and advanced polymeric materials. This guide outlines the two most common and practical laboratory-scale methods for its synthesis from the readily available precursor, allyl alcohol.

Synthetic Pathways

There are two primary and reliable methods for the synthesis of allylethyl carbonate from allyl alcohol:

-

Transesterification of Diethyl Carbonate: This method involves the reaction of allyl alcohol with diethyl carbonate in the presence of a basic catalyst. This approach is advantageous due to the relatively low toxicity of the reagents and the formation of ethanol as the only significant byproduct, which can be removed to drive the reaction to completion.

-

Reaction with Ethyl Chloroformate: This classic method for carbonate formation involves the reaction of allyl alcohol with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct. This reaction is typically fast and high-yielding.

A graphical representation of the overall synthetic workflow is presented below.

Caption: Synthetic workflow for allylethyl carbonate.

Experimental Protocols

Method 1: Transesterification of Diethyl Carbonate with Allyl Alcohol

This protocol is adapted from a similar procedure for the synthesis of allyl methyl carbonate and is expected to provide good yields of the desired product.[1][2] The reaction is a base-catalyzed transesterification.

Reaction Scheme:

Materials and Equipment:

-

Allyl alcohol

-

Diethyl carbonate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Round-bottom flask equipped with a reflux condenser and a distillation head

-

Heating mantle with a magnetic stirrer

-

Standard laboratory glassware for workup and distillation

Procedure:

-

To a round-bottom flask, add allyl alcohol, a molar excess of diethyl carbonate (e.g., 3 equivalents), and a catalytic amount of anhydrous potassium carbonate (e.g., 0.1 mol%).

-

Assemble the flask with a reflux condenser topped with a distillation head to allow for the removal of the ethanol byproduct.

-

Heat the reaction mixture to a gentle reflux (the boiling point of diethyl carbonate is 126 °C) with vigorous stirring.[3]

-

Monitor the reaction progress by observing the distillation of ethanol. The reaction is typically driven to completion by removing the lower-boiling ethanol.

-

After several hours (e.g., 8-12 hours), or once the reaction is deemed complete by GC-MS or TLC analysis, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the potassium carbonate catalyst.

-

Purify the crude product by fractional distillation under reduced pressure to isolate the allylethyl carbonate.

Expected Yield: While a specific yield for this reaction is not documented in the provided search results, analogous transesterification reactions suggest that yields in the range of 60-80% can be expected.

Method 2: Reaction of Allyl Alcohol with Ethyl Chloroformate

This method is a standard procedure for the formation of carbonate esters.

Reaction Scheme:

Materials and Equipment:

-

Allyl alcohol

-

Ethyl chloroformate

-

Anhydrous pyridine or triethylamine

-

Anhydrous diethyl ether or dichloromethane

-

Separatory funnel

-

Standard laboratory glassware for workup and distillation

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve allyl alcohol in an anhydrous solvent such as diethyl ether or dichloromethane.

-

Add an equimolar amount of a non-nucleophilic base, such as pyridine or triethylamine.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add an equimolar amount of ethyl chloroformate dropwise from the dropping funnel, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, filter the reaction mixture to remove the precipitated hydrochloride salt of the base.

-

Transfer the filtrate to a separatory funnel and wash sequentially with cold dilute hydrochloric acid (to remove excess amine base), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Expected Yield: This method is generally high-yielding, and yields of over 85% can be anticipated.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product, allylethyl carbonate.

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Allyl Alcohol | C₃H₆O | 58.08 | 97 | 0.854 |

| Diethyl Carbonate | C₅H₁₀O₃ | 118.13 | 126 | 0.975[3] |

| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | 93-95 | 1.135 |

| Allylethyl Carbonate | C₆H₁₀O₃ | 130.14 | 149 [4] | N/A |

Table 2: Spectroscopic Data for Allylethyl Carbonate

| Spectroscopic Technique | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ 5.94 (m, 1H, -CH=), 5.36 (d, 1H, =CH₂), 5.26 (d, 1H, =CH₂), 4.62 (d, 2H, -OCH₂-allyl), 4.21 (q, 2H, -OCH₂-ethyl), 1.31 (t, 3H, -CH₃)[5] |

| ¹³C NMR (CDCl₃) | δ 155.0 (C=O), 132.1 (-CH=), 118.5 (=CH₂), 68.3 (-OCH₂-allyl), 63.8 (-OCH₂-ethyl), 14.2 (-CH₃) |

| Infrared (IR) | ~3080 cm⁻¹ (=C-H stretch), ~1745 cm⁻¹ (C=O stretch), ~1645 cm⁻¹ (C=C stretch), ~1260 cm⁻¹ (C-O stretch) |

| Mass Spectrometry (MS) | m/z: 130 (M+), 101, 85, 57, 41 (allyl cation) |

Note: IR and MS data are predicted based on characteristic functional group absorptions and fragmentation patterns. The ¹³C NMR data is based on the provided search result.[6]

Reaction Mechanisms

The synthesis of allylethyl carbonate proceeds through well-established reaction mechanisms.

Transesterification Reaction Pathway

The base-catalyzed transesterification of diethyl carbonate with allyl alcohol follows a nucleophilic acyl substitution mechanism.

References

- 1. Allyl methyl carbonate synthesis - chemicalbook [chemicalbook.com]

- 2. Buy Allyl methyl carbonate | 35466-83-2 [smolecule.com]

- 3. Diethyl Carbonate | (C2H5O)2CO | CID 7766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Allyl Ethyl Carbonate | 1469-70-1 [sigmaaldrich.com]

- 5. CARBONIC ACID ALLYL ETHYL ESTER(1469-70-1) 1H NMR spectrum [chemicalbook.com]

- 6. CARBONIC ACID ALLYL ETHYL ESTER(1469-70-1) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to Allyl Ethyl Carbonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl ethyl carbonate is a versatile organic compound with applications spanning organic synthesis and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications, particularly in palladium-catalyzed allylic alkylations and as an electrolyte additive in lithium-ion batteries. The information is structured to be a valuable resource for researchers, scientists, and professionals in drug development and related fields.

Physical and Chemical Properties

Allyl ethyl carbonate is a colorless liquid with a characteristic odor. Its fundamental physical and chemical properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3][4]

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₃ | [2][4] |

| Molecular Weight | 130.14 g/mol | [2][4] |

| CAS Number | 1469-70-1 | [2][4] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 149 °C | |

| Density | 0.99 g/cm³ | N/A |

| Refractive Index (n20/D) | 1.4070 - 1.4090 | N/A |

| Flash Point | 46 °C | |

| Purity | >97.0% (GC) | [3] |

| Storage Temperature | 2-8°C, stored under nitrogen | [2] |

| Solubility | Soluble in organic solvents. | N/A |

Experimental Protocols

Synthesis of Allyl Ethyl Carbonate

Reaction Scheme:

Caption: Synthesis of Allyl Ethyl Carbonate.

Materials:

-

Allyl alcohol

-

Ethyl chloroformate

-

Anhydrous pyridine (or other suitable base)

-

Anhydrous dichloromethane (or other suitable inert solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add allyl alcohol and anhydrous dichloromethane.

-

Cool the flask to 0°C in an ice bath.

-

Add anhydrous pyridine to the flask.

-

Slowly add ethyl chloroformate dropwise from the dropping funnel to the stirred solution over a period of 30-60 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure allyl ethyl carbonate.

Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)

Allyl ethyl carbonate is an effective substrate in palladium-catalyzed allylic alkylation reactions, also known as the Tsuji-Trost reaction.[6][7][8] This reaction forms a carbon-carbon bond by reacting a nucleophile with an allylic substrate in the presence of a palladium catalyst.

Reaction Scheme:

Caption: Tsuji-Trost Reaction Workflow.

Materials:

-

Allyl ethyl carbonate

-

Nucleophile (e.g., diethyl malonate)

-

Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., sodium hydride)

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the nucleophile (e.g., diethyl malonate) in anhydrous THF.

-

Add a base (e.g., sodium hydride) portion-wise at 0°C to generate the enolate.

-

Stir the mixture at room temperature for 30 minutes.

-

In a separate flask, dissolve the palladium catalyst in anhydrous THF.

-

Add the catalyst solution to the enolate solution.

-

Add allyl ethyl carbonate to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Electrochemical Testing as a Lithium-Ion Battery Electrolyte Additive

Allyl ethyl carbonate has been investigated as an electrolyte additive to improve the performance of lithium-ion batteries. It is believed to form a stable solid electrolyte interphase (SEI) on the graphite anode, suppressing the co-intercalation of propylene carbonate (PC) and inhibiting electrolyte decomposition.

Experimental Workflow:

Caption: Battery Electrolyte Testing Workflow.

Procedure:

-

Electrolyte Preparation: Prepare the baseline electrolyte, for example, 1.0 M LiPF₆ in a mixture of propylene carbonate (PC) and diethyl carbonate (DEC) (e.g., 3:2 by volume). Prepare the test electrolyte by adding a specific weight percentage (e.g., 2 wt%) of allyl ethyl carbonate to the baseline electrolyte.

-

Cell Assembly: Assemble coin-type cells (e.g., 2032-type) in an argon-filled glovebox. Use a graphite electrode as the working electrode and a lithium metal foil as the counter and reference electrode, separated by a microporous membrane.

-

Cyclic Voltammetry (CV): Perform CV measurements to determine the reduction potential of allyl ethyl carbonate. A typical scan range would be from 3.0 V to 0.0 V vs. Li/Li⁺ at a slow scan rate (e.g., 0.1 mV/s).

-

Galvanostatic Cycling: Conduct charge-discharge cycling tests at a constant current density (e.g., C/10 rate) between defined voltage limits (e.g., 0.01 V and 1.5 V vs. Li/Li⁺) to evaluate the reversible capacity, coulombic efficiency, and cycle life of the cells with and without the additive.

-

Post-mortem Analysis: After cycling, disassemble the cells in the glovebox. Characterize the surface morphology and structure of the graphite electrodes using techniques like Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) to investigate the properties of the SEI layer formed.

Chemical Reactivity and Applications

Palladium-Catalyzed Reactions

As detailed in the experimental protocol, allyl ethyl carbonate is a valuable reagent in palladium-catalyzed allylic alkylation (Tsuji-Trost reaction). The mechanism involves the oxidative addition of the Pd(0) catalyst to the allyl carbonate, forming a π-allylpalladium complex. This is followed by the nucleophilic attack on the allyl group and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6][7]

Catalytic Cycle of the Tsuji-Trost Reaction:

Caption: Tsuji-Trost Catalytic Cycle.

Lithium-Ion Battery Electrolyte Additive

The addition of allyl ethyl carbonate to propylene carbonate-based electrolytes can significantly improve the performance of graphite anodes in lithium-ion batteries. It is proposed that allyl ethyl carbonate is electrochemically reduced on the graphite surface at a potential higher than that of PC. This initial reduction leads to the formation of a stable and effective SEI layer. This SEI layer prevents the exfoliation of the graphite structure caused by PC co-intercalation and suppresses further electrolyte decomposition, leading to higher reversible capacity and improved cycling stability.

Proposed SEI Formation Mechanism:

Caption: SEI Formation with Allyl Ethyl Carbonate.

Safety Information

Allyl ethyl carbonate is a flammable liquid and vapor. It is also reported to cause skin and eye irritation. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Allyl ethyl carbonate is a valuable and versatile chemical compound with established applications in organic synthesis and emerging potential in energy storage technologies. Its utility in palladium-catalyzed reactions allows for the efficient formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry. Furthermore, its role as an electrolyte additive highlights its potential to address key challenges in the development of high-performance lithium-ion batteries. This guide provides a foundational understanding of its properties and applications, intended to facilitate further research and development in these and other areas. As with any chemical reagent, a thorough understanding of its properties and safe handling procedures is paramount for its effective and responsible use in the laboratory.

References

- 1. chemscene.com [chemscene.com]

- 2. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation and uses of a poly(allyl carbonate) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Page loading... [guidechem.com]

Theoretical Framework for Determining the Reduction Potential of Allylethyl Carbonate: A Technical Guide

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for determining the reduction potential of allylethyl carbonate (AEC), a crucial component in advancing battery technology. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering an in-depth analysis of the computational and electrochemical techniques employed in these studies.

Introduction

Allylethyl carbonate (AEC) has garnered significant interest as an electrolyte additive in lithium-ion batteries. Its primary function is to form a stable solid electrolyte interphase (SEI) on the anode surface, which prevents the exfoliation of graphitic anodes and enhances the overall cycle life of the battery.[1] A key parameter governing its efficacy is its reduction potential. A higher reduction potential compared to the primary solvent, such as propylene carbonate (PC), allows AEC to be preferentially reduced, forming a protective SEI layer.[1] This guide will delve into the theoretical calculations and experimental validations used to determine this critical electrochemical property.

Experimental Determination of Reduction Potential

The primary experimental technique to determine the reduction potential of electroactive species like AEC is cyclic voltammetry (CV).[1][2]

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry is an electrochemical method that measures the current response of a redox-active solution to a linearly cycled potential sweep.[2]

Objective: To determine the reduction potential of Allylethyl Carbonate.

Materials and Equipment:

-

Potentiostat[2]

-

Three-electrode electrochemical cell:[2]

-

Electrolyte solution: A solution of a lithium salt (e.g., 1.0M LiPF₆) in a mixture of organic carbonates (e.g., propylene carbonate and diethyl carbonate).[1]

-

Allylethyl Carbonate (AEC) additive.

-

Inert gas (e.g., Argon) for deaeration.

Procedure:

-

Prepare the electrolyte solution with and without the AEC additive.

-

Assemble the three-electrode cell and introduce the electrolyte solution.

-

Deaerate the solution by bubbling with an inert gas to remove dissolved oxygen.

-

Connect the electrodes to the potentiostat.

-

Apply a linear potential sweep, starting from a potential where no reaction occurs, towards a more negative potential to observe the reduction of AEC.

-

Upon reaching a set potential limit, the direction of the sweep is reversed.

-

The resulting current is recorded as a function of the applied potential, generating a cyclic voltammogram.

-

The potential at which the reduction peak occurs is taken as the reduction potential of AEC.

An experimental study determined the reduction potential of AEC to be 1.5V versus Li|Li⁺ using cyclic voltammetry.[1]

Theoretical Calculation of Reduction Potential

Theoretical calculations, primarily using Density Functional Theory (DFT), provide a powerful tool to predict and understand the reduction potentials of organic molecules.[3][4][5] These methods can offer insights into the reduction mechanism at an atomic level.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3][6][7]

Objective: To theoretically calculate the reduction potential of Allylethyl Carbonate.

Software: Gaussian, Q-Chem, or similar quantum chemistry software packages.[4][8]

Methodology:

-

Geometry Optimization: The molecular structures of the neutral AEC molecule and its radical anion (AEC⁻) are optimized to find their lowest energy conformations.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima.

-

Energy Calculations: Single-point energy calculations are performed for the optimized structures in both the gas phase and in a simulated solvent environment.[4] Solvation effects are crucial and can be modeled using:

-

Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. For organic carbonates, the B3LYP hybrid functional has been shown to provide accurate predictions.[4][5][6][7] A common and effective basis set is 6-31++G**.[4]

-

Calculation of Reduction Potential: The reduction potential (E⁰) can be calculated using the following thermodynamic cycle:

E⁰ = - (ΔG_solv / nF) - E_abs

Where:

-

ΔG_solv is the Gibbs free energy of the reduction reaction in solution.

-

n is the number of electrons transferred (in this case, 1).

-

F is the Faraday constant.

-

E_abs is the absolute potential of the reference electrode.

-

Alternatively, the electron affinity (EA) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) are often used as descriptors to estimate the reduction potential.[4][10] A lower LUMO energy generally corresponds to a molecule that is more easily reduced.

Data Presentation

The following table summarizes the key quantitative data for Allylethyl Carbonate.

| Parameter | Value | Method | Reference |

| Experimental Reduction Potential | 1.5 V vs. Li|Li⁺ | Cyclic Voltammetry | [1] |

| Theoretical Reduction Potential | To be calculated | DFT (e.g., B3LYP/6-31++G) | - |

| LUMO Energy | To be calculated | DFT (e.g., B3LYP/6-31++G) | - |

Visualization of a Theoretical Workflow

The following diagram illustrates the typical workflow for the theoretical determination of the reduction potential of an organic molecule like Allylethyl Carbonate.

Conclusion

The determination of the reduction potential of Allylethyl Carbonate is paramount for understanding its role as an effective SEI-forming additive in lithium-ion batteries. This guide has outlined both the experimental and theoretical protocols necessary for this determination. While experimental techniques like cyclic voltammetry provide direct measurement, theoretical calculations using Density Functional Theory offer a deeper understanding of the underlying electronic structure and reduction mechanisms. The synergy between these two approaches is crucial for the rational design of next-generation electrolyte materials for advanced energy storage applications.

References

- 1. researchgate.net [researchgate.net]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. Explicit and Hybrid Solvent Models for Estimates of Parameters Relevant to the Reduction Potential of Ethylene Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 911metallurgist.com [911metallurgist.com]

- 6. mdpi.com [mdpi.com]

- 7. Comprehensive Density Functional Theory Studies of Vibrational Spectra of Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tingzhenghou.github.io [tingzhenghou.github.io]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

The Synthetic Versatility of Allylic Carbonates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allylic carbonates have emerged as remarkably versatile and powerful intermediates in modern organic synthesis. Their unique reactivity, particularly in transition metal-catalyzed transformations, has provided synthetic chemists with elegant and efficient solutions for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery, history, and synthetic applications of allylic carbonates, with a focus on their pivotal role in palladium-catalyzed allylic alkylation reactions. Detailed experimental protocols for key transformations, comprehensive data summaries, and mechanistic visualizations are presented to equip researchers and drug development professionals with a thorough understanding and practical knowledge of this important class of reagents.

A Historical Perspective: From Obscurity to Synthetic Staple

The genesis of allylic carbonates can be traced back to the fundamental chemistry of carbonic acid derivatives. The reaction of alcohols with phosgene to form chloroformates and carbonates was a known transformation in the 19th century. However, the unique potential of the allylic moiety within a carbonate framework remained largely untapped for many decades.

It was not until the pioneering work of Professor Jiro Tsuji in the mid-1980s that allylic carbonates were recognized as highly effective substrates in palladium-catalyzed reactions. Tsuji and his colleagues demonstrated that allylic carbonates serve as excellent precursors for the in situ generation of π-allylpalladium complexes under neutral conditions, a significant advantage over other allylic substrates that often require harsh reaction conditions. This discovery paved the way for the widespread adoption of allylic carbonates in the now-famous Tsuji-Trost reaction.

A landmark advancement in the field was the development of the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of allyl enol carbonates, independently reported by the research groups of Saegusa and Tsuji, and later extensively developed by Barry M. Trost.[1] This transformation allows for the enantioselective formation of α-allylated ketones from readily available starting materials, generating a quaternary stereocenter with high fidelity. The DAAA reaction is particularly noteworthy for its operational simplicity and the generation of carbon dioxide as the only byproduct.[1][2]

Core Synthetic Methodologies

The synthetic utility of allylic carbonates is primarily centered around their role as electrophiles in transition metal-catalyzed allylic substitution reactions. Palladium has been the most extensively studied and utilized metal for these transformations, although other metals such as rhodium, ruthenium, nickel, and molybdenum have also been shown to be effective catalysts.[3]

The Tsuji-Trost Reaction: A Paradigm of Palladium Catalysis

The Tsuji-Trost reaction is a palladium-catalyzed allylic substitution where a nucleophile displaces a leaving group from an allylic position. Allylic carbonates have proven to be superior leaving groups in many instances, as their departure is facilitated by the irreversible loss of carbon dioxide.

The catalytic cycle, as illustrated below, begins with the coordination of the palladium(0) catalyst to the double bond of the allylic carbonate. This is followed by oxidative addition to form a π-allylpalladium(II) complex and an alkoxide or carbonate anion. The nucleophile then attacks the π-allyl ligand, typically at the less substituted terminus, to afford the allylated product and regenerate the palladium(0) catalyst.

Decarboxylative Asymmetric Allylic Alkylation (DAAA)

The DAAA of allyl enol carbonates is a powerful method for the enantioselective synthesis of ketones bearing α-quaternary or tertiary stereocenters.[2] In this intramolecular variant of the Tsuji-Trost reaction, the nucleophile (an enolate) is generated in situ upon decarboxylation of the allyl enol carbonate substrate. The use of chiral ligands on the palladium catalyst allows for high levels of stereocontrol.

The reaction proceeds through the formation of a π-allylpalladium complex, followed by decarboxylation to generate a palladium enolate. Reductive elimination from this intermediate furnishes the α-allylated ketone and regenerates the palladium(0) catalyst.

Data Presentation: A Quantitative Overview

The following tables summarize representative quantitative data for key reactions involving allylic carbonates, highlighting the efficiency and selectivity of these transformations.

Table 1: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) of Allyl Enol Carbonates [1]

| Entry | Substrate (Allyl Enol Carbonate of) | Chiral Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 2-Methylcyclohexanone | (R,R)-L4 | Toluene | 23 | 20 | 89 | 85 |

| 2 | 2-Phenylcyclohexanone | (R,R)-L4 | Toluene | 23 | 20 | 95 | 96 |

| 3 | 2-Methyl-1-tetralone | (R,R)-L4 | Toluene | 23 | 20 | 92 | 91 |

| 4 | 4-tert-Butylcyclohexanone | (R,R)-L4 | Toluene | 23 | 20 | 85 | 88 |

| 5 | Propiophenone | (R,R)-L4 | Toluene | 23 | 20 | 78 | 82 |

Table 2: Rhodium-Catalyzed Allylation of Carbonucleophiles with Allylic Carbonates [3]

| Entry | Nucleophile | Allylic Carbonate | Catalyst | Ligand | Solvent | Yield (%) |

| 1 | Dimethyl malonate | Diallyl carbonate | [Rh(acac)(CO)₂] | dppe | THF | 95 |

| 2 | Ethyl acetoacetate | Diallyl carbonate | [Rh(acac)(CO)₂] | dppe | THF | 88 |

| 3 | 2,4-Pentanedione | Diallyl carbonate | [Rh(acac)(CO)₂] | dppe | THF | 92 |

| 4 | Ethyl cyanoacetate | Diallyl carbonate | [Rh(acac)(CO)₂] | dppe | THF | 75 |

Experimental Protocols

General Procedure for the Synthesis of an Allyl Enol Carbonate[1]

To a solution of the ketone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere is added a solution of a strong base (e.g., lithium diisopropylamide, 1.05 equiv). The resulting enolate solution is stirred at -78 °C for 1 hour. Allyl chloroformate (1.1 equiv) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired allyl enol carbonate.

General Procedure for the Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)[1]

To a solution of the allyl enol carbonate (1.0 equiv) in the specified solvent is added the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol %) and the chiral ligand (e.g., (R,R)-L4, 5.5 mol %) under an inert atmosphere. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the enantioenriched α-allylated ketone.

Conclusion

Allylic carbonates have firmly established their position as indispensable reagents in the synthetic chemist's toolbox. Their ease of preparation, stability, and unique reactivity in transition metal-catalyzed reactions, particularly in the formation of stereogenic centers, have made them invaluable for the synthesis of complex natural products and pharmaceutically active compounds. The continued development of novel catalytic systems and the expansion of the reaction scope promise that allylic carbonates will remain at the forefront of innovation in organic synthesis for years to come.

References

Allylethyl carbonate safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylethyl carbonate is a chemical intermediate used in various synthetic applications. As with any chemical reagent, a thorough understanding of its potential hazards and proper handling procedures is essential to ensure the safety of laboratory personnel and the environment. This guide provides an in-depth summary of the known safety data, handling precautions, and emergency procedures for allylethyl carbonate.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety protocol. The following table summarizes the key properties of allylethyl carbonate based on available data.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₃ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 130.14 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 1469-70-1 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Colorless to almost colorless clear liquid | --INVALID-LINK-- |

| Boiling Point | 149 °C | --INVALID-LINK-- |

| Flash Point | 46 °C | --INVALID-LINK-- |

| Specific Gravity | 0.99 (20/20) | --INVALID-LINK-- |

| Refractive Index | 1.41 | --INVALID-LINK-- |

Hazard Identification and GHS Classification

Allylethyl carbonate is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its flammability and potential to cause irritation.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Toxicological Information (Context from Related Compounds)

As of the date of this guide, detailed toxicological studies specifically on allylethyl carbonate are not available in the public scientific literature. To provide some context for its potential toxicity, this section summarizes data on structurally related compounds: diethyl carbonate and allyl alcohol. It is crucial to note that this information is for analogous compounds and may not accurately reflect the toxicological profile of allylethyl carbonate.

| Compound | Acute Oral LD50 (Rat) | Acute Dermal LD50 (Rabbit) | Primary Hazards |

| Diethyl Carbonate | > 5000 mg/kg | > 5000 mg/kg | Flammable liquid, Eye irritation |

| Allyl Alcohol | 64 mg/kg | 89 mg/kg | Highly flammable, Toxic if swallowed, in contact with skin or if inhaled, Causes severe skin burns and eye damage, May cause respiratory irritation, Suspected of causing genetic defects, May cause damage to organs through prolonged or repeated exposure |

The toxicity of allyl alcohol is significantly higher than that of diethyl carbonate, primarily due to the reactivity of the allyl group. The presence of the allyl moiety in allylethyl carbonate suggests that it may have a higher toxicity profile than simple dialkyl carbonates, and caution should be exercised accordingly.

Safe Handling and Storage Workflow

Proper handling and storage are critical to minimizing the risks associated with allylethyl carbonate. The following workflow diagram outlines the key steps for safe management of this chemical in a laboratory setting.

Solubility of Allylethyl Carbonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylethyl carbonate (AEC), a carbonate ester with the chemical formula C6H10O3, serves as a versatile reagent and intermediate in organic synthesis.[1][2] Its utility in pharmaceutical and materials science research necessitates a thorough understanding of its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the solubility profile of allylethyl carbonate, outlines a general experimental protocol for its determination, and presents a logical workflow for the application of solubility data in a research and development setting.

While specific quantitative solubility data for allylethyl carbonate in a range of organic solvents is not extensively documented in publicly available literature, this guide consolidates information based on the general principles of solubility for organic esters and data available for analogous compounds. The provided data should be considered qualitative or estimated and serves as a foundation for experimental determination.

Core Principles of Solubility

The solubility of an organic compound like allylethyl carbonate is primarily governed by the principle of "like dissolves like."[3][4] This means that substances with similar polarities tend to be miscible or soluble in one another.[3] Allylethyl carbonate, being an ester, possesses both polar (the carbonate group) and non-polar (the allyl and ethyl chains) characteristics. Its overall polarity is relatively low, suggesting good solubility in a range of common organic solvents.

Factors influencing the solubility of allylethyl carbonate include:

-

Polarity of the Solvent: Solvents with polarities similar to allylethyl carbonate are expected to be good solvents.

-

Temperature: Solubility of liquids in liquids is often, but not always, directly proportional to temperature.[4][5]

-

Hydrogen Bonding: As allylethyl carbonate is a hydrogen bond acceptor (at the carbonyl oxygens) but not a donor, its interaction with protic solvents (like alcohols) will differ from aprotic solvents.

Solubility Data

The following table summarizes the predicted solubility of allylethyl carbonate in a selection of common organic solvents based on general chemical principles. It is crucial to note that these are qualitative predictions, and experimental verification is highly recommended for any research or development application. "Miscible" indicates that the two liquids will mix in all proportions to form a single homogeneous phase.

| Solvent | Chemical Formula | Polarity | Predicted Solubility of Allylethyl Carbonate | Rationale |

| Alcohols | ||||

| Methanol | CH3OH | Polar Protic | Miscible | The short alkyl chain of methanol and its ability to act as a hydrogen bond donor allows for favorable interactions with the carbonate group. |

| Ethanol | C2H5OH | Polar Protic | Miscible | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities promote miscibility. |

| Isopropanol | C3H8O | Polar Protic | Miscible | Expected to be miscible due to its polar nature. |

| Ketones | ||||

| Acetone | C3H6O | Polar Aprotic | Miscible | As a polar aprotic solvent, acetone is a good solvent for many organic esters. |

| Ethers | ||||

| Diethyl Ether | (C2H5)2O | Non-polar | Miscible | The low polarity of diethyl ether is compatible with the non-polar character of the allyl and ethyl groups of AEC. |

| Tetrahydrofuran (THF) | C4H8O | Polar Aprotic | Miscible | THF is a versatile polar aprotic solvent that is expected to readily dissolve allylethyl carbonate. |

| Halogenated Solvents | ||||

| Dichloromethane | CH2Cl2 | Polar Aprotic | Miscible | A common solvent for a wide range of organic compounds, expected to be a good solvent for AEC. |

| Chloroform | CHCl3 | Polar Aprotic | Miscible | Similar to dichloromethane, chloroform is a versatile solvent for organic esters. |

| Aromatic Hydrocarbons | ||||

| Toluene | C7H8 | Non-polar | Miscible | The non-polar nature of toluene makes it a suitable solvent for the largely non-polar allylethyl carbonate. |

| Esters | ||||

| Ethyl Acetate | C4H8O2 | Polar Aprotic | Miscible | As both are esters with similar polarities, they are expected to be fully miscible. |

| Amides | ||||

| N,N-Dimethylformamide (DMF) | C3H7NO | Polar Aprotic | Miscible | DMF is a powerful polar aprotic solvent capable of dissolving a wide array of organic compounds. |

| Other Solvents | ||||

| Acetonitrile | C2H3N | Polar Aprotic | Miscible | A common polar aprotic solvent in organic synthesis and analysis. |

| Hexane | C6H14 | Non-polar | Miscible | The non-polar nature of hexane should allow for miscibility with the non-polar regions of allylethyl carbonate. |

| Water | H2O | Very Polar Protic | Limited Solubility/Immiscible | Due to the significant non-polar hydrocarbon portions of allylethyl carbonate, it is expected to have very limited solubility in water.[6] |

Experimental Protocol: Determination of Miscibility

This section provides a general methodology for determining the miscibility of allylethyl carbonate with various organic solvents.

Objective: To qualitatively determine if allylethyl carbonate is miscible or immiscible in a given organic solvent at room temperature.

Materials:

-

Allylethyl carbonate (CAS 1469-70-1)

-

A selection of organic solvents (e.g., as listed in the table above)

-

Small, clean, and dry test tubes with stoppers or caps

-

Graduated pipettes or micropipettes

-

Vortex mixer (optional)

-

Proper personal protective equipment (safety goggles, lab coat, gloves)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to avoid any contamination that could affect the results.

-

Solvent Addition: Into a labeled test tube, add 1 mL of the chosen organic solvent.

-

Solute Addition: To the same test tube, add 1 mL of allylethyl carbonate.

-

Mixing: Stopper the test tube and invert it several times or gently agitate using a vortex mixer for approximately 10-20 seconds.[3]

-

Observation: Allow the mixture to stand for a few minutes and observe the contents.

-

Recording Data: Record the observations for each solvent tested.

-

Temperature Variation (Optional): To investigate the effect of temperature, the test tubes can be placed in a temperature-controlled water bath and the observations repeated at different temperatures.

Safety Precautions:

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for allylethyl carbonate and all solvents used to understand their specific hazards.

-

Allylethyl carbonate is a flammable liquid and vapor.[8] Keep away from heat, sparks, and open flames.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of a compound like allylethyl carbonate and applying this data in a research context.

Caption: Workflow for solubility determination and application.

Conclusion

A comprehensive understanding of the solubility of allylethyl carbonate is fundamental for its effective application in research and development. While specific quantitative data is sparse in the literature, the principles of chemical polarity provide a reliable framework for predicting its solubility in a wide range of organic solvents. The generalized experimental protocol provided in this guide offers a straightforward method for the qualitative determination of miscibility. For applications requiring precise solubility values, further quantitative analysis is recommended. The presented workflow illustrates the logical progression from preliminary assessment and experimental determination to the practical application of solubility data in various scientific endeavors.

References

- 1. scbt.com [scbt.com]

- 2. Ethyl allyl carbonate | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. chem.ws [chem.ws]

- 4. youtube.com [youtube.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. CAS 1469-70-1: Carbonicacidallylethylester; 97% [cymitquimica.com]

- 7. Miscibility - Wikipedia [en.wikipedia.org]

- 8. Allyl Ethyl Carbonate | 1469-70-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Thermogravimetric Analysis of Allylethyl Carbonate: A Review of a Data-Deficient Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermogravimetric analysis (TGA) is a cornerstone technique in material characterization, providing critical data on thermal stability and decomposition kinetics. Allylethyl carbonate (AEC), an asymmetric organic carbonate, finds potential applications in various chemical syntheses, including pharmaceuticals and as an electrolyte component. Understanding its thermal stability is paramount for safe handling, storage, and application. This technical guide aims to provide an in-depth overview of the thermogravimetric analysis of allylethyl carbonate. However, a comprehensive literature and database search reveals a significant gap in publicly available experimental data for this specific compound.

This guide will, therefore, outline the general principles of TGA as applied to organic carbonates, infer potential decomposition pathways based on analogous compounds, and provide a standardized, hypothetical experimental protocol for researchers to conduct their own TGA of AEC.

General Principles of Carbonate Thermogravimetric Analysis

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For organic carbonates, TGA can determine:

-

Onset of Decomposition: The temperature at which the material starts to lose mass.

-

Decomposition Profile: The rate and stages of mass loss as the temperature increases.

-

Residual Mass: The amount of material remaining at the end of the analysis.

The thermal decomposition of organic carbonates is influenced by their molecular structure. Asymmetric carbonates like AEC may exhibit different decomposition profiles compared to their symmetric counterparts due to the presence of different alkyl and alkenyl groups.

Experimental Protocols for Thermogravimetric Analysis

While no specific TGA protocols for allylethyl carbonate have been published, a standard methodology can be proposed based on the analysis of similar organic compounds.

A Standardized Hypothetical TGA Protocol for Allylethyl Carbonate:

-

Sample Preparation:

-

Ensure the allylethyl carbonate sample is of high purity to avoid interference from impurities.

-

Accurately weigh 5-10 mg of the liquid sample into a clean, inert TGA crucible (e.g., alumina or platinum).

-

-

Instrument Setup:

-

Use a calibrated thermogravimetric analyzer.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

-

Thermal Method:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Heat the sample at a linear heating rate, typically 10 °C/min, over a temperature range of 30 °C to 600 °C. The upper-temperature limit should be sufficient to ensure complete decomposition.

-

-

Data Acquisition:

-

Continuously record the sample mass and temperature.

-

The resulting data is plotted as a TGA curve (mass vs. temperature) and a derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).

-

Data Presentation: A Template for Reporting

Due to the absence of experimental data, the following table is a template for researchers to populate with their own findings. This structure allows for clear and comparative data presentation.

| Parameter | Value | Unit |

| Onset Decomposition Temperature (Tonset) | Data not available | °C |

| Peak Decomposition Temperature (Tpeak) | Data not available | °C |

| Mass Loss (Stage 1) | Data not available | % |

| Temperature Range (Stage 1) | Data not available | °C |

| Mass Loss (Stage 2) | Data not available | % |

| Temperature Range (Stage 2) | Data not available | °C |

| Residual Mass at 600 °C | Data not available | % |

Visualization of a Postulated Decomposition Pathway

Based on the known thermal decomposition mechanisms of related organic carbonates such as diethyl carbonate and ethyl methyl carbonate, a plausible decomposition pathway for allylethyl carbonate can be hypothesized. The presence of the allyl group introduces an alternative reaction pathway compared to saturated dialkyl carbonates. The decomposition could potentially proceed via a concerted pericyclic reaction (retro-ene reaction) or a radical mechanism.

Below is a Graphviz diagram illustrating a hypothetical decomposition pathway.

Conclusion

While allylethyl carbonate is a compound of interest in synthetic chemistry, there is a clear lack of publicly available data regarding its thermal stability as determined by thermogravimetric analysis. This guide has provided a framework for conducting and reporting such an analysis, including a standardized hypothetical protocol and a postulated decomposition pathway based on analogous compounds. It is imperative for researchers working with allylethyl carbonate to perform their own thermal analysis to ensure safe handling and to fully characterize this compound for its intended applications. The data generated will be a valuable contribution to the scientific community.

Methodological & Application

Application Notes and Protocols: Allylethyl Carbonate as an Electrolyte Additive for Lithium-Ion Batteries

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing allylethyl carbonate (AEC) as a functional electrolyte additive to enhance the performance of lithium-ion batteries, particularly those employing graphite-based anodes and propylene carbonate (PC)-based electrolytes.

Introduction

Propylene carbonate (PC) is a desirable electrolyte solvent for lithium-ion batteries due to its wide liquid range and high dielectric constant. However, its direct use with graphitic anodes leads to severe exfoliation of the graphite structure due to the co-intercalation of PC molecules with lithium ions, resulting in rapid capacity degradation. Allylethyl carbonate (AEC) is a reductive additive designed to address this issue. Due to its higher reduction potential compared to PC, AEC preferentially decomposes on the anode surface during the initial charging cycles. This process forms a stable solid electrolyte interphase (SEI) layer that prevents PC co-intercalation, thus preserving the structural integrity of the graphite anode and significantly improving the battery's cyclability and reversible capacity.

Principle of Action

The efficacy of allylethyl carbonate as an electrolyte additive is attributed to its electrochemical reduction at a potential of approximately 1.5 V versus Li|Li+. This reduction occurs before the potential at which PC co-intercalation and significant decomposition take place. The decomposition of AEC on the graphite anode surface forms a stable and robust SEI layer. This protective film is electronically insulating but ionically conductive, allowing for the efficient transport of lithium ions while preventing further electrolyte decomposition and solvent co-intercalation. The presence of a well-formed SEI layer is crucial for achieving high coulombic efficiency and long-term cycling stability in lithium-ion batteries.

Quantitative Performance Data

The inclusion of allylethyl carbonate as an electrolyte additive has been shown to significantly enhance the electrochemical performance of graphite anodes in PC-based electrolytes. The following tables summarize the key performance metrics.

Table 1: Electrochemical Performance of Graphite Anode with and without AEC Additive

| Electrolyte Composition | Reversible Capacity (after 10 cycles) | Initial Coulombic Efficiency (ICE) (%) | Capacity Retention (%) (after 50 cycles) |

| 1.0 M LiPF6 in PC:DEC (3:2) | < 100 mAh/g (with severe fading) | < 70% | < 30% |

| 1.0 M LiPF6 in PC:DEC (3:2) + 2 wt% AEC | 320 mAh/g | > 85% | > 90% |

Note: The data for the baseline electrolyte without AEC is representative of typical performance degradation, while the data with AEC is based on reported findings. Comprehensive comparative data from a single source is limited in the available literature.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

| Electrolyte Composition | Charge Transfer Resistance (Rct) (after 10 cycles) | SEI Resistance (Rsei) (after 10 cycles) |

| 1.0 M LiPF6 in PC:DEC (3:2) | High and increasing with cycles | Unstable and increasing |

| 1.0 M LiPF6 in PC:DEC (3:2) + 2 wt% AEC | Low and stable | Stable |

Note: This table provides a qualitative comparison based on the expected effects of a stable SEI layer. Specific impedance values can vary based on the experimental setup.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and evaluation of allylethyl carbonate as an electrolyte additive in lithium-ion batteries.

4.1. Synthesis of Allylethyl Carbonate (AEC) (Adapted Protocol)

This protocol is adapted from the synthesis of similar alkyl carbonates.

Materials:

-

Allyl alcohol

-

Ethyl chloroformate

-

Pyridine (or other suitable base)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve allyl alcohol in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an equimolar amount of ethyl chloroformate to the solution via the dropping funnel while stirring.

-

After the addition of ethyl chloroformate, add an equimolar amount of pyridine dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 12-24 hours.

-

Filter the reaction mixture to remove the pyridinium hydrochloride salt.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain crude allylethyl carbonate.

-

Purify the product by vacuum distillation.

4.2. Electrolyte Preparation

Materials:

-

Lithium hexafluorophosphate (LiPF6) (battery grade)

-

Propylene carbonate (PC) (battery grade, anhydrous)

-

Diethyl carbonate (DEC) (battery grade, anhydrous)

-

Allylethyl carbonate (AEC) (synthesized or purchased)

Procedure:

-

Inside an argon-filled glovebox with H2O and O2 levels below 0.1 ppm, prepare the baseline electrolyte by dissolving LiPF6 in a mixture of PC and DEC (3:2 by volume) to achieve a final concentration of 1.0 M.

-

To prepare the additive-containing electrolyte, add 2% by weight of allylethyl carbonate to the baseline electrolyte.

-

Stir the solution overnight to ensure complete dissolution and homogenization.

4.3. Coin Cell Assembly (CR2032)

Materials:

-

Graphite anode (e.g., MCMB-2528)

-

Lithium metal foil (counter and reference electrode)

-

Celgard 2400 separator (or similar)

-

CR2032 coin cell components (casings, spacers, springs)

-

Electrolyte with and without AEC

-

Micropipette

Procedure:

-

Inside an argon-filled glovebox, place the graphite anode in the center of the bottom cap of the coin cell.

-

Add a few drops (approximately 20 µL) of the prepared electrolyte onto the anode surface.

-

Place a separator on top of the anode.

-

Add another drop of electrolyte onto the separator.

-

Place the lithium metal counter electrode on top of the separator.

-

Add a spacer and a spring.

-

Carefully place the top cap onto the assembly.

-

Crimp the coin cell using a hydraulic crimping machine to ensure a proper seal.

-

Allow the assembled cells to rest for at least 12 hours before electrochemical testing.

4.4. Electrochemical Testing

4.4.1. Cyclic Voltammetry (CV)

-

Purpose: To determine the reduction potential of AEC and observe the SEI formation.

-

Setup: Three-electrode cell with graphite as the working electrode, lithium metal as the counter and reference electrodes.

-

Parameters:

-

Voltage Range: 3.0 V to 0.01 V vs. Li/Li+

-

Scan Rate: 0.1 mV/s

-

Cycles: 3-5 cycles

-

4.4.2. Galvanostatic Charge-Discharge Cycling

-

Purpose: To evaluate the cycling performance, capacity retention, and coulombic efficiency.

-

Setup: Two-electrode coin cell (Graphite vs. Li).

-

Parameters:

-

Formation Cycles (First 2-3 cycles): C/20 rate (e.g., 0.05C)

-

Subsequent Cycles: C/10 or C/5 rate

-

Voltage Window: 2.0 V to 0.01 V vs. Li/Li+

-

Number of Cycles: 50-100 cycles

-

4.4.3. Electrochemical Impedance Spectroscopy (EIS)

-

Purpose: To analyze the interfacial resistance (SEI and charge transfer resistance).

-

Setup: Two-electrode coin cell.

-

Parameters:

-

Frequency Range: 100 kHz to 10 mHz

-

AC Amplitude: 5-10 mV

-

Measurement Condition: At open circuit voltage (OCV) after a certain number of cycles.

-

Visualizations

5.1. Experimental Workflow

Caption: Experimental workflow for evaluating AEC as an electrolyte additive.

5.2. Proposed Mechanism of SEI Formation with AEC

Caption: Proposed mechanism of SEI formation by AEC on the graphite anode.

Application Notes and Protocols for the Synthesis of Allyl Ethyl Carbonate via Transesterification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl ethyl carbonate is a valuable chemical intermediate in organic synthesis, finding applications in the development of pharmaceuticals and specialty polymers. The transesterification of diethyl carbonate with allyl alcohol offers a straightforward and atom-economical route to this compound. This document provides a detailed protocol for the synthesis of allyl ethyl carbonate, including reaction conditions, catalyst selection, and purification methods, based on established transesterification procedures for similar carbonate compounds.

Reaction Principle

The synthesis of allyl ethyl carbonate is achieved through a transesterification reaction where the ethyl group of diethyl carbonate is exchanged with the allyl group of allyl alcohol. This equilibrium reaction is typically catalyzed by a base. The reaction can be driven to completion by removing the more volatile ethanol byproduct.

Reaction:

Diethyl Carbonate + Allyl Alcohol ⇌ Allyl Ethyl Carbonate + Ethanol

Data Presentation

The following table summarizes typical reaction parameters for the transesterification of dialkyl carbonates, which can be adapted for the synthesis of allyl ethyl carbonate.

| Parameter | Value/Range | Catalyst | Notes | Reference |

| Reactant Molar Ratio | Diethyl Carbonate : Allyl Alcohol (1:1 to 1:4) | Basic Catalysts | An excess of allyl alcohol can shift the equilibrium towards the product. | [1] |

| Catalyst | Sodium or Potassium Alkoxides, K₂CO₃/MgO | Basic Catalysts | Alkoxides are generally more efficient than hydroxides.[1] Solid base catalysts offer easier separation. | [1][2] |

| Catalyst Loading | 1.00% (by mass of reactants) | K₂CO₃/MgO | Optimal loading can vary depending on the catalyst. | [2] |

| Reaction Temperature | 80 - 130 °C | Various | The temperature should be sufficient to drive the reaction without significant side product formation. | [2] |

| Reaction Time | 4 - 10 hours | Various | Reaction progress should be monitored by techniques such as GC or TLC. | [2][3] |

| Yield of Alkyl Propyl Carbonate | 51.89% | K₂CO₃/MgO | As a reference from a similar transesterification. | [2] |

| Selectivity for Alkyl Propyl Carbonate | 83.29% | K₂CO₃/MgO | As a reference from a similar transesterification. | [2] |

Experimental Protocols

This protocol describes a general procedure for the synthesis of allyl ethyl carbonate via transesterification.

Materials:

-

Diethyl carbonate (DEC)

-

Allyl alcohol

-

Potassium carbonate (K₂CO₃) on Magnesium Oxide (MgO) support (or Sodium Ethoxide)

-

Anhydrous Toluene (or other suitable solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, distillation apparatus)

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Assemble a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reactants and product.

-

The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

-

Charging of Reactants:

-

To the round-bottom flask, add diethyl carbonate and the chosen catalyst (e.g., 1.00% w/w K₂CO₃/MgO).[2]

-

If using a solvent, add it to the flask.

-

From the dropping funnel, add allyl alcohol dropwise to the stirred reaction mixture. A typical molar ratio of diethyl carbonate to allyl alcohol is 1:1.5.[2]

-

-

Reaction:

-

Work-up and Purification:

-

After the reaction is complete (as determined by GC or TLC), cool the mixture to room temperature.

-

If a solid catalyst was used, it can be removed by filtration. If a homogeneous catalyst was used, it may need to be neutralized and washed.

-

The crude product is then transferred to a separatory funnel and washed with brine (saturated NaCl solution) to remove any remaining catalyst and water-soluble byproducts.

-

Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

-

Filter off the drying agent.

-

The solvent and any unreacted starting materials are removed under reduced pressure using a rotary evaporator.

-

The final product, allyl ethyl carbonate, is purified by fractional distillation under reduced pressure.

-

Mandatory Visualization

Caption: Experimental workflow for the synthesis of allyl ethyl carbonate.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Diethyl carbonate and allyl alcohol are flammable. Keep away from ignition sources.

-

Handle basic catalysts with care as they can be corrosive.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application of Allylethyl Carbonate in Palladium-Catalyzed Allylation Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Allylethyl carbonate and related allyl carbonates serve as highly effective reagents in palladium-catalyzed allylation reactions. These reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, offering a versatile and often stereoselective route to complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of allyl carbonates, with a primary focus on the decarboxylative allylic alkylation of ketone enolates.

Introduction